molecular formula C8H16N2O7S2 B13824721 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate

1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate

Cat. No.: B13824721
M. Wt: 316.4 g/mol
InChI Key: ZPAKGDVDAFOWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to act as a solvent, catalyst, and reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chlorobutane to form 1-butylimidazole. This intermediate is then reacted with methyl sulfate to produce 1-methyl-3-butylimidazolium methyl sulfate. Finally, the methyl sulfate group is replaced with a hydrogen sulfate group through an ion exchange reaction with sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can stabilize transition states and intermediates in chemical reactions, thereby enhancing reaction rates and selectivity. Its hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, which contribute to its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate stands out due to its unique combination of a sulfobutyl group and a hydrogen sulfate anion. This combination imparts distinct properties, such as enhanced solubility and catalytic activity, making it more versatile compared to other similar compounds .

Properties

Molecular Formula

C8H16N2O7S2

Molecular Weight

316.4 g/mol

IUPAC Name

hydrogen sulfate;1-(3-methyl-1H-imidazol-3-ium-2-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H14N2O3S.H2O4S/c1-3-4-7(14(11,12)13)8-9-5-6-10(8)2;1-5(2,3)4/h5-7H,3-4H2,1-2H3,(H,11,12,13);(H2,1,2,3,4)

InChI Key

ZPAKGDVDAFOWRO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=[N+](C=CN1)C)S(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.